![molecular formula C24H23N7O B15151590 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide](/img/structure/B15151590.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide is a complex organic compound characterized by the presence of a triazine ring substituted with phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide typically involves the nucleophilic substitution of cyanuric chloride with phenylamine derivatives. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N7O |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-phenylpropanamide |
InChI |
InChI=1S/C24H23N7O/c1-17(21(32)26-18-11-5-2-6-12-18)25-22-29-23(27-19-13-7-3-8-14-19)31-24(30-22)28-20-15-9-4-10-16-20/h2-17H,1H3,(H,26,32)(H3,25,27,28,29,30,31) |
InChI Key |
MOVBWPWJBSYIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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